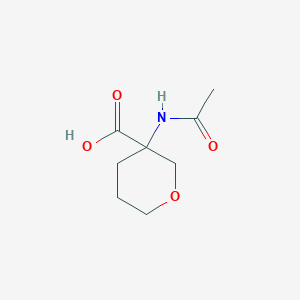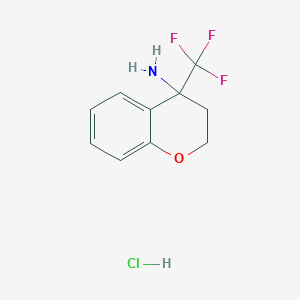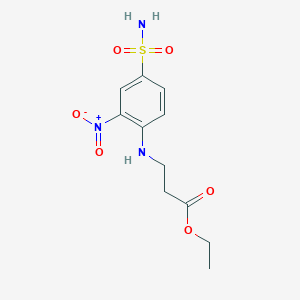
Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate typically involves the esterification of 3-((2-nitro-4-sulfamoylphenyl)amino)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Reduction: Ethyl 3-((2-amino-4-sulfamoylphenyl)amino)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfamoyl group can mimic sulfonamide drugs, potentially inhibiting enzymes involved in folate metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Ethyl 3-((2-amino-4-sulfamoylphenyl)amino)propanoate: A reduced form of the compound.
Uniqueness
Ethyl 3-((2-nitro-4-sulfamoylphenyl)amino)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its nitro and sulfamoyl groups make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H15N3O6S |
|---|---|
Poids moléculaire |
317.32 g/mol |
Nom IUPAC |
ethyl 3-(2-nitro-4-sulfamoylanilino)propanoate |
InChI |
InChI=1S/C11H15N3O6S/c1-2-20-11(15)5-6-13-9-4-3-8(21(12,18)19)7-10(9)14(16)17/h3-4,7,13H,2,5-6H2,1H3,(H2,12,18,19) |
Clé InChI |
DJHILMWPIHCHDU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


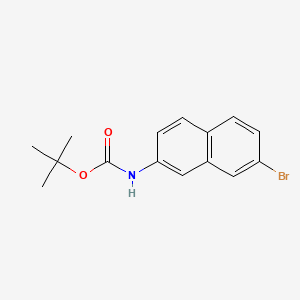
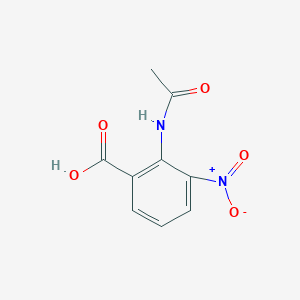
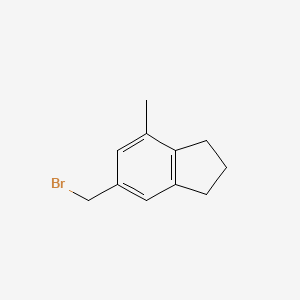
![[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B13502384.png)
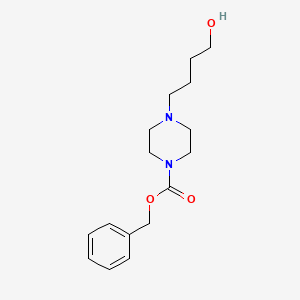
![3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13502393.png)
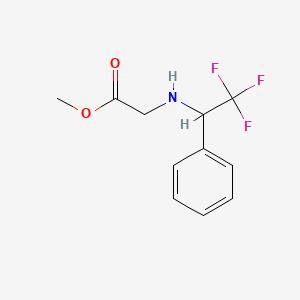
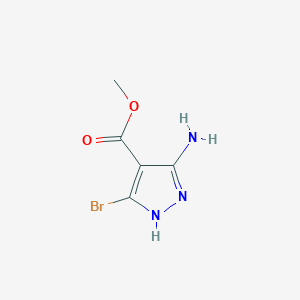
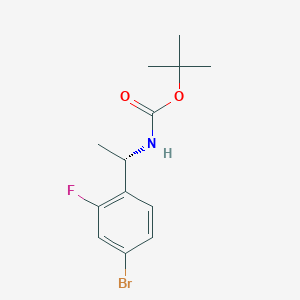
![N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide](/img/structure/B13502426.png)
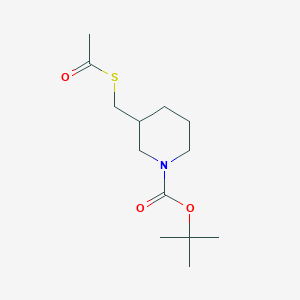
![(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13502440.png)
